Murizatoclax
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Overview
Description
It selectively disrupts the interaction with members of the Bcl-2 family, potentially resulting in increased cellular apoptosis, decreased cell viability, and reduced tumor growth . This compound is currently under investigation for its potential use in cancer research.
Preparation Methods
Murizatoclax is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
Murizatoclax undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Murizatoclax has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between MCL-1 and Bcl-2 family members.
Biology: It is used to investigate the role of MCL-1 in cellular apoptosis and cancer cell viability.
Medicine: It is being studied for its potential use in cancer therapy, particularly in targeting MCL-1-dependent tumors.
Industry: It is used in the development of new cancer therapeutics and as a reference compound in drug discovery .
Mechanism of Action
Murizatoclax exerts its effects by competitively binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members. This binding disrupts the interaction between MCL-1 and its partners, leading to increased cellular apoptosis and decreased cell viability . The molecular targets and pathways involved include the Bcl-2 family proteins and the intrinsic apoptosis pathway.
Comparison with Similar Compounds
Murizatoclax is unique in its high selectivity and potency as an MCL-1 inhibitor. Similar compounds include:
Venetoclax: A selective inhibitor of Bcl-2.
Navitoclax: A dual inhibitor of Bcl-2 and Bcl-xL.
S63845: Another selective MCL-1 inhibitor.
Compared to these compounds, this compound has shown higher selectivity for MCL-1 and greater potency in disrupting MCL-1 interactions .
Properties
CAS No. |
2245848-05-7 |
---|---|
Molecular Formula |
C42H57ClN4O5S |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1 |
InChI Key |
BJTFTQIBRVBSBH-VCQPVEJUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC |
Origin of Product |
United States |
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